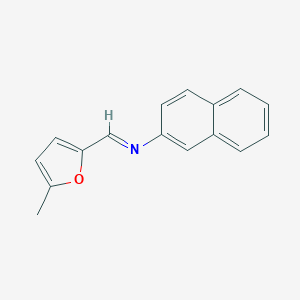
(E)-1-(5-methylfuran-2-yl)-N-(naphthalen-2-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(5-methylfuran-2-yl)-N-(naphthalen-2-yl)methanimine is an organic compound with the molecular formula C16H13NO It is characterized by the presence of a naphthyl group and a furan ring, which are connected through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-methylfuran-2-yl)-N-(naphthalen-2-yl)methanimine typically involves the condensation of 5-methyl-2-furaldehyde with 2-naphthylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(5-methylfuran-2-yl)-N-(naphthalen-2-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(E)-1-(5-methylfuran-2-yl)-N-(naphthalen-2-yl)methanimine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(5-methylfuran-2-yl)-N-(naphthalen-2-yl)methanimine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-methyl-2-furyl)methylene]-N-(2-thienyl)amine
- N-[(5-methyl-2-furyl)methylene]-N-(2-phenyl)amine
- N-[(5-methyl-2-furyl)methylene]-N-(2-pyridyl)amine
Uniqueness
(E)-1-(5-methylfuran-2-yl)-N-(naphthalen-2-yl)methanimine is unique due to the presence of both a naphthyl group and a furan ring, which impart distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H13NO |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-(5-methylfuran-2-yl)-N-naphthalen-2-ylmethanimine |
InChI |
InChI=1S/C16H13NO/c1-12-6-9-16(18-12)11-17-15-8-7-13-4-2-3-5-14(13)10-15/h2-11H,1H3 |
InChI Key |
XNEKSTGRHVVNMC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C=NC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC1=CC=C(O1)C=NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


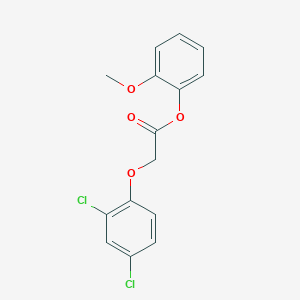
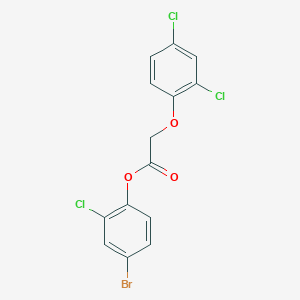
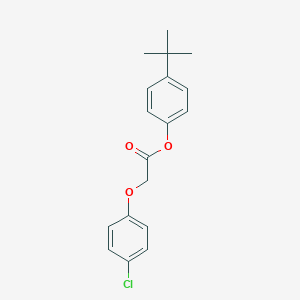
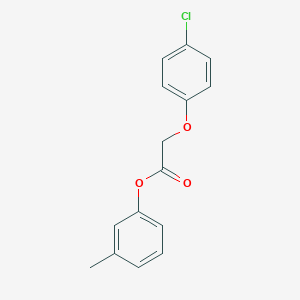
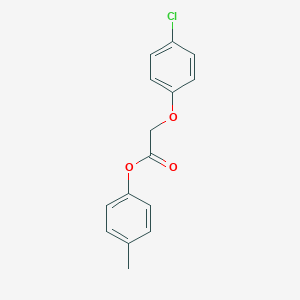
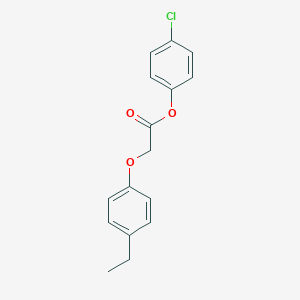
![2-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]isoindole-1,3-dione](/img/structure/B325572.png)
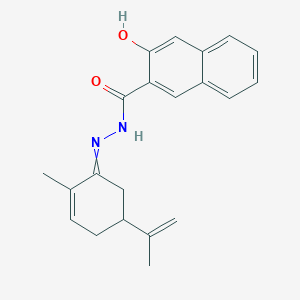
![3-hydroxy-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]naphthalene-2-carbohydrazide](/img/structure/B325576.png)


![3-hydroxy-N'-[(4-methoxy-1-naphthyl)methylene]-2-naphthohydrazide](/img/structure/B325580.png)
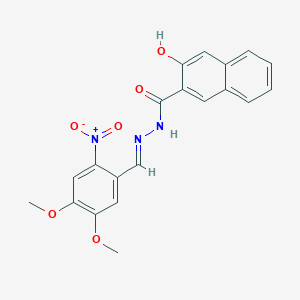
![N'-[(5-bromo-2-thienyl)methylene]-3-hydroxy-2-naphthohydrazide](/img/structure/B325583.png)
